molecular formula C14H9F3N2OS2 B2645926 N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide CAS No. 338777-47-2

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide

Cat. No.: B2645926
CAS No.: 338777-47-2
M. Wt: 342.35
InChI Key: BLQDLMTVKQWCTQ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide is a synthetic heterocyclic compound of significant interest in modern chemical and pharmaceutical research. This molecule incorporates key functional groups, including a cyanothiophene moiety and a trifluoromethylphenyl-sulfanylacetamide chain, which are commonly employed in drug design to fine-tune lipophilicity, polarity, and hydrogen-bonding capacity . The presence of the trifluoromethyl group is a established strategy to enhance metabolic stability and membrane permeability, making such compounds valuable scaffolds in the development of bioactive molecules . Heterocyclic amides similar to this compound serve as crucial precursors and intermediates in synthesizing more complex structures . Researchers utilize these compounds to explore new potential therapeutic agents. Based on studies of structurally related molecules, this acetamide derivative is a candidate for investigating antimicrobial and anti-inflammatory activities . Its core structure suggests potential for in silico docking studies to evaluate its affinity for various enzyme targets, such as 5-lipoxygenase (5-LOX) or cyclooxygenase (COX-2) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-2-1-3-11(6-10)22-8-12(20)19-13-9(7-18)4-5-21-13/h1-6H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQDLMTVKQWCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(=O)NC2=C(C=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is added to the phenyl ring through electrophilic aromatic substitution.

    Coupling reaction: The thiophene and phenyl intermediates are coupled using a sulfanylacetamide linker under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Catalyst optimization: Using highly efficient catalysts to reduce reaction times and improve yields.

    Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or organolithium reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or phenyl derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide depends on its application:

    In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In materials science: Its electronic properties are influenced by the conjugation of the thiophene and phenyl rings, affecting its conductivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Target Compound : N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide Not explicitly provided* - Cyanothiophene, sulfanyl, trifluoromethyl Agrochemicals, pharmaceuticals
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide C20H11F3N4OS2 444.5 Pyridine, thienyl, sulfanyl, trifluoromethyl Research intermediates
N-(3-Cyano-2-thienyl)acetamide C7H6N2OS 174.2 Cyanothiophene, acetamide Synthetic precursor
N-[3-(Trifluoromethyl)phenyl]-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide C22H17F6N3O3S 541.4 Trifluoromethyl, sulfonamido Drug development, enzyme inhibition
N-(3-acetyl-2-thienyl)-2-bromoacetamide C9H8BrNO2S 274.1 Acetylthiophene, bromoacetamide Organic synthesis intermediates

*Note: The molecular formula for the target compound is inferred to be similar to the compound in but with a thiophene ring instead of pyridine.

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s cyanothiophene core (vs. The sulfanyl group (-S-) in the target compound differs from sulfonamido (-SO2NH-) in , affecting solubility and hydrogen-bonding capacity. Sulfanyl groups may confer greater flexibility and reduced polarity compared to sulfonamides .

Electron-Withdrawing Substituents: The trifluoromethyl group (-CF3) is a common feature in agrochemicals (e.g., flutolanil in ) due to its metabolic stability and lipophilicity. The cyano group (-CN) on the thiophene ring may increase electrophilicity, facilitating nucleophilic reactions in synthetic pathways .

Backbone Modifications: Compared to the simpler N-(3-cyano-2-thienyl)acetamide , the target compound’s additional trifluoromethylphenylsulfanyl group likely enhances its bioactivity and target specificity.

Biological Activity

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, synthesizing relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F3N3OSC_{17}H_{18}F_3N_3OS, with a molecular weight of approximately 367.4 g/mol. The structure includes a thiophene ring, a cyano group, and a trifluoromethyl-substituted phenyl moiety, which enhances its lipophilicity and may influence its biological activity.

Attribute Details
Molecular Formula C17H18F3N3OS
Molecular Weight 367.4 g/mol
Functional Groups Thiophene, Cyano, Trifluoromethyl
Lipophilicity Enhanced due to trifluoromethyl group

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the thiophene and trifluoromethyl groups may contribute to antimicrobial activity.
  • Enzyme Inhibition : Potential as an enzyme inhibitor in metabolic pathways has been hypothesized, particularly in relation to cancer metabolism.

Case Studies and Research Findings

  • Antitumor Studies
    • A study investigated the cytotoxic effects of related thiophene derivatives on melanoma cells. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may have similar effects .
  • Antimicrobial Activity
    • Research on thiophene-based compounds showed promising results against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Enzyme Inhibition
    • A comparative analysis of enzyme inhibitors derived from similar structures revealed that modifications at the phenyl ring significantly influenced inhibitory potency against specific enzymes involved in cancer progression .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It could influence key signaling pathways involved in cell proliferation and survival.

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